molecular formula C10H11NO4 B1594974 1,3-Dimethoxy-5-(2-nitrovinyl)benzene CAS No. 56723-84-3

1,3-Dimethoxy-5-(2-nitrovinyl)benzene

Cat. No. B1594974
CAS RN: 56723-84-3
M. Wt: 209.2 g/mol
InChI Key: LIROLLNTVLAPGP-UHFFFAOYSA-N
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Description

“1,3-Dimethoxy-5-(2-nitrovinyl)benzene” is a chemical compound with the CAS Number: 56723-84-3. It has a molecular weight of 209.2 and its linear formula is C10H11NO4 . It is a solid substance and is primarily used for research and development .


Molecular Structure Analysis

The molecular structure of “1,3-Dimethoxy-5-(2-nitrovinyl)benzene” is represented by the linear formula C10H11NO4 . This indicates that the molecule consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

“1,3-Dimethoxy-5-(2-nitrovinyl)benzene” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Future Directions

The future directions of “1,3-Dimethoxy-5-(2-nitrovinyl)benzene” would depend on the outcomes of ongoing research and development activities. As it is primarily used for R&D , advancements in related fields may open up new applications for this compound.

properties

IUPAC Name

1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIROLLNTVLAPGP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxy-5-(2-nitrovinyl)benzene

CAS RN

56723-84-3
Record name 3,5-DIMETHOXY-BETA-NITROSTYRENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Wagh, S Autade, PC Patil… - New Journal of Chemistry, 2018 - pubs.rsc.org
The generation of an aryl free radicals in the presence of nitrostyrenes through a combination of aryl hydrazines and o-iodoxybenzoic acid led to the synthesis of stilbenes by forming a …
Number of citations: 13 pubs.rsc.org
C Pramanik - 2007 - dspace.ncl.res.in
This research work embodied in this thesis has been carried out at National Chemical Laboratory, Pune under the supervision of Dr. MK Gurjar, Deputy Director, and Head, Division of …
Number of citations: 0 dspace.ncl.res.in

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